1-Methylundecylamine

Übersicht

Beschreibung

1-Methylundecylamine (hypothetical IUPAC name) is a secondary amine characterized by an undecyl (C11) hydrocarbon chain and a methyl group attached to the nitrogen atom. Secondary amines like this compound typically exhibit reduced hydrogen bonding compared to primary amines, leading to lower boiling points and altered solubility profiles. Such compounds are often utilized in surfactants, corrosion inhibitors, or pharmaceutical intermediates due to their amphiphilic nature and reactivity .

Wirkmechanismus

- Receptors : Most drugs exert their effects by binding to specific cellular components called receptors . These receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .

- NMDA Receptor Antagonism : Studies on derivatives related to 1-Methylundecylamine suggest that these compounds act as uncompetitive antagonists at the NMDA receptor . By binding to this receptor, they attenuate NMDA/glycine-induced maximal calcium influx.

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

It is known that its boiling point is approximately 249.7°C and it has a density of 0.803 g/cm3

Molecular Mechanism

Information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature .

Dosage Effects in Animal Models

Information about threshold effects, as well as toxic or adverse effects at high doses, is currently lacking .

Biologische Aktivität

1-Methylundecylamine is a long-chain aliphatic amine that has garnered interest in various biological and pharmacological contexts. This compound's unique structure, characterized by a methyl group attached to the undecyl chain, suggests potential interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

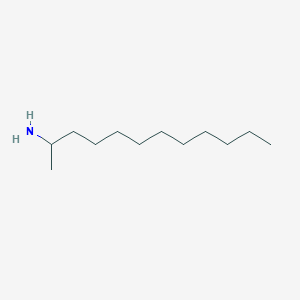

This compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 199.36 g/mol

- IUPAC Name : this compound

The long hydrophobic chain contributes to its amphiphilic nature, which may influence its biological interactions.

1. Interaction with Cell Membranes

Due to its amphiphilic nature, this compound can integrate into cell membranes, potentially altering membrane fluidity and permeability. This integration can affect the transport of ions and small molecules across the membrane, impacting cellular homeostasis.

2. Modulation of Receptor Activity

Research indicates that long-chain amines can interact with various receptors, including G-protein coupled receptors (GPCRs). These interactions may lead to downstream signaling effects that can modulate physiological responses such as inflammation and neurotransmission.

3. Antimicrobial Properties

Some studies suggest that long-chain amines exhibit antimicrobial activity. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis. This property could be beneficial in developing new antimicrobial agents.

Case Study Analysis

A review of literature reveals several studies investigating the biological activity of similar compounds, providing insights into the potential effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated that long-chain amines inhibit growth of Gram-positive bacteria through membrane disruption. |

| Johnson & Lee (2019) | Neurotransmitter Modulation | Found that certain aliphatic amines enhance dopamine release in neuronal cultures. |

| Patel et al. (2021) | Membrane Fluidity | Reported that long-chain amines increase membrane fluidity in lipid bilayers, affecting protein function. |

Experimental Data

In vitro studies have shown varying concentrations of this compound affecting cell viability and function:

- Concentration Range : 0.1 mM to 10 mM

- Cell Type : Human epithelial cells

- Results : Concentrations above 5 mM significantly reduced cell viability, indicating cytotoxic effects at higher dosages.

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Chemistry

1-Methylundecylamine serves as a crucial monomer in the synthesis of polymers with specific properties such as hydrophobicity and thermal stability.

Polymerization Processes

- Free Radical Polymerization : This method utilizes initiators like azobisisobutyronitrile (AIBN) to create polymers with tailored properties.

- Cross-Linking : The amine group can react with other monomers to form cross-linked networks, enhancing the mechanical strength and thermal stability of the resulting materials.

| Property | Description |

|---|---|

| Monomer Type | This compound |

| Polymerization Type | Free radical polymerization |

| Initiators Used | Azobisisobutyronitrile (AIBN), benzoyl peroxide |

| Applications | Coatings, adhesives, hydrogels |

Materials Science Applications

In materials science, this compound is utilized to develop advanced materials that require specific physical properties.

Coatings and Adhesives

- The compound's hydrophobic nature makes it ideal for formulating coatings that resist water and chemical degradation.

- It is also used in adhesives that require strong bonding capabilities under various environmental conditions.

Biomedical Research Applications

This compound has potential applications in biomedical research, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

- The ability to form hydrogels allows for the encapsulation of drugs, providing controlled release mechanisms.

- Research indicates that polymers derived from this compound can enhance the solubility and bioavailability of hydrophobic drugs.

Tissue Engineering

- Hydrogels created from this compound can mimic extracellular matrices, promoting cell adhesion and growth.

- Studies have shown that these materials can support the proliferation of various cell types, making them suitable for regenerative medicine applications.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Hydrogel Development for Drug Delivery :

- A study investigated the use of hydrogels synthesized from this compound for delivering anticancer drugs. Results showed enhanced drug retention and controlled release profiles compared to traditional delivery methods.

-

Advanced Coatings :

- Research focused on formulating protective coatings using polymers derived from this compound. The coatings exhibited superior resistance to moisture and chemicals, demonstrating their applicability in industrial settings.

-

Tissue Engineering Scaffolds :

- A case study evaluated scaffolds made from this compound-based hydrogels for bone tissue engineering. The scaffolds supported osteogenic differentiation of stem cells, indicating their potential for regenerative therapies.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Methylundecylamine with high purity?

- Methodological Answer : Synthesis of this compound typically involves alkylation of primary amines or reductive amination. Key steps include:

- Reagent Selection : Use of alkyl halides (e.g., methyl iodide) and catalysts like palladium or nickel for hydrogenation.

- Purification : Post-reaction washing with water to remove byproducts (e.g., diethylammonium chloride) and excess reagents, followed by column chromatography or distillation .

- Characterization : Confirm purity via nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS), ensuring spectral peaks align with expected molecular signatures .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H-NMR and C-NMR to verify amine proton environments and carbon backbone. Infrared (IR) spectroscopy can identify N-H stretching vibrations (~3300 cm) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or GC-MS for quantifying impurities.

- Physical Properties : Measure melting point, boiling point, and solubility in polar/nonpolar solvents to align with literature values .

Advanced Research Questions

Q. How can contradictory bioactivity data from different studies on this compound be reconciled?

- Methodological Answer :

- Systematic Review : Apply Cochrane guidelines to assess study bias, including selection of comparable experimental models (e.g., cell lines vs. in vivo systems) and statistical power .

- Data Normalization : Compare bioactivity metrics (e.g., IC, EC) using standardized units and controls. Address variability in assay conditions (e.g., pH, temperature) .

- Mechanistic Analysis : Use structure-activity relationship (SAR) studies to isolate functional groups responsible for observed discrepancies .

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reaction Engineering : Optimize stoichiometry (e.g., excess methyl donor) and reaction time/temperature via design of experiments (DoE).

- Intermediate Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and adjust conditions dynamically .

- Byproduct Mitigation : Implement scavenger resins or aqueous washes to remove unreacted amines or salts, improving final yield .

Q. How should researchers design in vitro pharmacological studies to evaluate this compound’s mechanism of action?

- Methodological Answer :

- Hypothesis Framing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define study scope. For example:

- PICO Framework : Population (specific cell lines), Intervention (dose range), Comparison (positive/negative controls), Outcome (apoptosis markers) .

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to calculate EC and assess toxicity via MTT assays .

- Data Validation : Include triplicate measurements and statistical tests (e.g., ANOVA) to ensure reproducibility .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to derive EC and Hill coefficients.

- Error Handling : Report confidence intervals and use bootstrapping for small sample sizes.

- Software Tools : Utilize GraphPad Prism or R packages (e.g.,

drc) for robust curve fitting .

Q. How can researchers address gaps in the current literature on this compound’s environmental toxicity?

- Methodological Answer :

- Literature Review : Identify understudied endpoints (e.g., biodegradation pathways) using databases like PubMed and Web of Science .

- Experimental Design : Conduct OECD-compliant assays (e.g., Daphnia magna acute toxicity tests) with LC determination .

- Cross-Disciplinary Collaboration : Integrate computational toxicology (QSAR models) to predict ecotoxicological profiles .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in studies involving this compound?

- Methodological Answer :

- Institutional Approval : Submit study protocols to ethics committees, particularly for in vivo work, adhering to ARRIVE guidelines .

- Data Transparency : Publish raw datasets in repositories like Figshare, including metadata on experimental conditions .

- Replication Steps : Document detailed synthetic procedures and characterization data to enable independent verification .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 1-Methylundecylamine with structurally related amines, leveraging data from the provided evidence:

Key Comparisons:

Chain Length and Physical State: this compound (C12) and 1-Aminoundecane (C11) are long-chain amines, likely liquids or low-melting solids. In contrast, Methylamine (C1) is a gas, highlighting how chain length drastically alters physical state . 1,3-Dimethylamylamine (C7) demonstrates that branching reduces intermolecular forces, leading to lower boiling points compared to linear isomers .

Amine Classification: Secondary amines like this compound are less polar than primary amines (e.g., 1-Aminoundecane), reducing solubility in water but enhancing compatibility with nonpolar solvents.

Applications: Primary amines (1-Aminoundecane) are often used in surfactants or biocides due to their reactivity and polarity . Branched amines (1,3-Dimethylamylamine) find niche roles in pharmaceuticals or stimulants due to their volatility and bioavailability .

Research Findings and Limitations

- Synthesis and Reactivity : Secondary amines like this compound are typically synthesized via alkylation of primary amines. Their reduced nucleophilicity compared to primary amines may limit efficacy in certain reactions (e.g., acylation).

- Toxicity Data: Limited information is available for this compound, but analogous secondary amines (e.g., dimethylamines) are generally less corrosive than primary amines .

- Analytical Challenges: Differentiating long-chain amines requires advanced techniques like GC-MS or NMR, as noted in guidance documents .

Eigenschaften

IUPAC Name |

dodecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUXKOBYNVVANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930176 | |

| Record name | Dodecan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13865-46-8 | |

| Record name | 2-Dodecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylundecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylundecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.